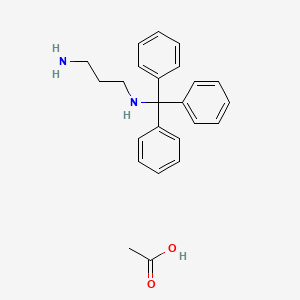

N1-Tritylpropane-1,3-diamine acetate

Descripción

Historical Development of Trityl-Based Protecting Groups

The historical development of trityl-based protecting groups traces its origins to the discovery of the triphenylmethyl radical by Moses Gomberg in 1900, marking the identification of the first stable organic free radical. This foundational discovery revealed the unique stabilization provided by the three-phenyl system, which would later prove instrumental in developing acid-labile protecting group chemistry. The initial recognition that the triphenylmethyl carbocation exhibited exceptional stability due to resonance delocalization across three aromatic ring systems laid the groundwork for subsequent applications in synthetic organic chemistry.

The transition from fundamental organometallic chemistry to practical protecting group applications occurred during the mid-twentieth century as synthetic chemists recognized the potential for controlled, reversible protection of sensitive functional groups. The development of triphenylmethyl chloride as a standard protecting reagent represented a crucial advancement, providing a readily accessible and highly selective method for alcohol protection. This selectivity arose from the steric bulk of the trityl group, which favored reaction with primary alcohols over secondary or tertiary systems, enabling regioselective protection strategies.

The evolution of trityl protecting groups accelerated significantly with the advent of nucleoside and oligonucleotide chemistry, where the acid-labile properties of trityl ethers proved ideally suited for automated synthesis protocols. The introduction of 4,4'-dimethoxytrityl groups provided enhanced stability under basic conditions while maintaining facile removal under mildly acidic conditions. This balance of stability and lability became a defining characteristic of successful protecting group design and established trityl derivatives as standard reagents in pharmaceutical and biotechnology applications.

Recent developments in trityl protecting group chemistry have focused on incorporating additional functionalities to expand synthetic utility beyond simple protection and deprotection cycles. The development of photolabile trityl derivatives demonstrates the ongoing innovation in this field, with researchers incorporating electron-donating substituents to enable light-mediated deprotection under mild conditions. These advances illustrate the continued relevance of trityl-based systems in addressing modern synthetic challenges and their adaptability to emerging technological requirements.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound as an acetate salt of a trityl-substituted propanediamine. The N1 designation indicates that the trityl group is attached to the first nitrogen atom of the 1,3-propanediamine backbone, distinguishing this regioisomer from potential N3-substituted alternatives. The propane-1,3-diamine portion identifies the three-carbon chain linking two amino groups at the terminal positions, creating a symmetrical diamine structure with one protected terminus.

The trityl substituent, formally designated as triphenylmethyl, represents the protecting group portion of the molecule and consists of three phenyl rings attached to a central carbon atom. This structural arrangement provides both steric bulk and electronic stabilization through conjugative interactions with the aromatic systems. The systematic name accurately reflects the connectivity pattern while emphasizing the functional group relationships that determine the compound's chemical behavior and synthetic utility.

Structural classification of this compound places it within the broader category of amino-protecting reagents, specifically as a member of the trityl-based protecting group family. The compound can be further classified as a partially protected diamine, since one amino group remains free while the other is masked by the trityl group. This classification has important implications for synthetic strategy, as the free amino group retains nucleophilic reactivity while the protected nitrogen is rendered unreactive toward electrophilic reagents.

The molecular formula C24H28N2O2 reflects the complete structure including the acetate counterion, with a molecular weight of 376.49 daltons. The structural framework incorporates 24 carbon atoms distributed among the three phenyl rings, the central carbon of the trityl group, the three-carbon chain, and the acetate moiety. The presence of two nitrogen atoms and two oxygen atoms completes the elemental composition, with the oxygen atoms derived from the acetate salt formation rather than the core protecting group structure.

Propiedades

IUPAC Name |

acetic acid;N'-tritylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2.C2H4O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2(3)4/h1-9,11-16,24H,10,17-18,23H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVRPXRKXRMRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583337 | |

| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325143-22-4 | |

| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N1-Tritylpropane-1,3-diamine acetate typically begins with propane-1,3-diamine and trityl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The trityl chloride reacts with one of the amine groups of propane-1,3-diamine to form N1-Tritylpropane-1,3-diamine.

Acetate Formation: The resulting N1-Tritylpropane-1,3-diamine is then reacted with acetic acid to form the acetate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N1-Tritylpropane-1,3-diamine acetate can undergo oxidation reactions, where the trityl group can be removed under oxidative conditions.

Reduction: The compound can be reduced to remove the trityl group, yielding propane-1,3-diamine.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Removal of the trityl group, yielding propane-1,3-diamine.

Reduction: Propane-1,3-diamine.

Substitution: Depending on the nucleophile used, various substituted derivatives of propane-1,3-diamine can be obtained.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N1-Tritylpropane-1,3-diamine acetate has the molecular formula and a molar mass of approximately 376.49 g/mol. It is characterized by its trityl protecting group, which plays a crucial role in its function as a protecting agent during chemical reactions. The compound is sensitive to moisture and should be stored at temperatures between 2-8°C to maintain stability .

Applications in Organic Synthesis

One of the primary uses of this compound is as a protecting group in organic synthesis. Protecting groups are essential for selectively modifying functional groups without affecting others during multi-step synthesis processes. The trityl group can be easily introduced and removed, allowing for the selective protection of amines and other functional groups.

Case Studies:

- Synthesis of Complex Molecules : In studies focused on synthesizing complex natural products, this compound has been employed to protect amines during the formation of heterocycles. This application is particularly valuable in the pharmaceutical industry where precise control over functional groups is required .

- Peptide Synthesis : The compound has also been utilized in peptide synthesis as a protecting group for amines. Its ability to stabilize reactive intermediates enhances the efficiency of peptide coupling reactions, leading to higher yields and purities .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds. Its derivatives have shown potential in drug development due to their ability to interact with biological targets effectively.

Case Studies:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising anticancer activity. By modifying the trityl group or other substituents, researchers have developed compounds that can inhibit tumor growth through specific enzyme interactions .

- Neuroprotective Agents : Some studies have explored the neuroprotective effects of derivatives derived from this compound. These compounds have been shown to modulate neurotransmitter systems and may offer therapeutic benefits for neurodegenerative diseases .

Material Science Applications

Beyond organic synthesis and medicinal chemistry, this compound finds applications in material science, particularly in the development of polymers and coatings.

Case Studies:

- Polymer Development : The compound can act as a chain extender or crosslinker in polymer formulations, enhancing mechanical properties and thermal stability. This application is significant in creating advanced materials with tailored properties for specific industrial applications .

- Coating Technologies : In coating technologies, this compound can be used to improve adhesion properties and resistance to environmental factors such as moisture and chemicals .

Safety Considerations

While this compound has valuable applications, it is important to handle it with care due to its irritant properties. Safety measures should include wearing protective clothing and ensuring proper ventilation when working with this compound .

Mecanismo De Acción

Mechanism: The trityl group in N1-Tritylpropane-1,3-diamine acetate acts as a protecting group for the amine functionality. It prevents unwanted reactions at the protected amine site, allowing selective reactions to occur at other functional groups. The acetate salt form enhances the solubility of the compound in organic solvents, facilitating its use in various reactions.

Molecular Targets and Pathways: The compound primarily targets amine functionalities in organic molecules, protecting them from unwanted reactions. It is involved in pathways where selective protection and deprotection of amines are required.

Comparación Con Compuestos Similares

Structural Features and Modifications

The propane-1,3-diamine scaffold is a versatile platform for chemical modifications. Key structural variations among analogs include:

Key Observations :

Mechanistic Insights :

Physicochemical and Pharmacokinetic Properties

- Solubility: Acetate counterions (e.g., in N1-Tritylpropane-1,3-diamine) enhance aqueous solubility relative to non-ionic analogs .

- Metabolic Stability : Compounds with bulky substituents (e.g., trityl, tetradecyloxy) may exhibit slower hepatic clearance due to reduced cytochrome P450 accessibility.

Actividad Biológica

N1-Tritylpropane-1,3-diamine acetate (CAS No. 325143-22-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C₁₈H₃₈N₂O₂

- Molecular Weight : 376.49 g/mol

- Purity : Typically available in high purity (>95%) for research purposes.

This compound exhibits biological activity primarily through its interaction with various biomolecular targets, influencing cellular signaling pathways and gene expression. The compound functions as a modulator of enzyme activity and has been shown to interact with nucleic acids, affecting processes such as transcription and replication.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to nucleic acid metabolism.

- Cellular Signaling Modulation : It can influence cell signaling pathways, potentially impacting cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below is a summary of its effects based on different biological assays:

Study 1: Inhibition of Nucleic Acid Synthesis

A study demonstrated that this compound significantly inhibits nucleic acid synthesis in vitro. The mechanism was attributed to its ability to intercalate into DNA strands, thereby preventing replication and transcription processes.

Study 2: Cellular Proliferation Effects

In a cellular model, varying concentrations of the compound were tested for their effects on cell proliferation. Results indicated that at low concentrations, the compound promoted cell growth, while higher concentrations resulted in cytotoxic effects due to apoptosis induction.

Study 3: Protein Interaction Analysis

The compound's interaction with proteins was analyzed using fluorescence spectroscopy. It was found that this compound binds to specific proteins involved in signaling pathways, leading to alterations in their activity and subsequent changes in cellular responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-Tritylpropane-1,3-diamine acetate, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via substitution reactions on polyamine scaffolds. For example, secondary amino groups in propane-1,3-diamine derivatives can be functionalized with acetate groups using acetic anhydride or acetyl chloride under controlled pH conditions . Structural validation typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm the trityl and acetate moieties.

- Mass Spectrometry (MS) : For molecular weight verification.

- X-ray Crystallography : Programs like SHELXL can resolve crystal structures, ensuring correct stereochemistry.

- Key Challenge : Avoiding over-acetylation requires precise stoichiometry and reaction monitoring via thin-layer chromatography (TLC).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to the compound’s potential corrosivity (common in polyamines) .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Storage : Store at -20°C in airtight containers to prevent degradation, similar to other amine-acetate salts .

- Note : Always consult Safety Data Sheets (SDS) for spill management and first-aid measures specific to polyamine derivatives.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted biological interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes or receptors (e.g., acetyltransferases).

- Density Functional Theory (DFT) : Calculate charge distribution and reactivity of the trityl and acetate groups to optimize ligand-receptor interactions .

- Case Study : Similar propane-1,3-diamine derivatives (e.g., DAPA) were screened for pathway inhibition using topological data analysis, demonstrating how computational tools prioritize candidates .

Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Phase Solubility Studies : Perform systematic solubility tests in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) at varying temperatures.

- Hansen Solubility Parameters : Compare experimental results with theoretical predictions to identify mismatches .

- Co-solvency Approaches : Use ethanol-water mixtures to enhance solubility, as seen in ethyl acetate formulations .

Q. How can this compound be integrated into drug delivery systems, and what analytical techniques assess its stability?

- Methodological Answer :

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) using solvent evaporation .

- Stability Testing :

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products over time.

- Dynamic Light Scattering (DLS) : Track particle size changes under physiological conditions.

- Case Study : Cholesterol acetate analogs were stabilized in lipid bilayers using similar methods, highlighting compatibility with hydrophobic carriers .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in crystallographic data for this compound complexes?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s twin refinement tools to resolve overlapping peaks in X-ray datasets .

- Cross-Validation : Compare results with spectroscopic data (e.g., IR for functional groups) to confirm structural assignments.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values against acetyltransferases using fluorogenic substrates.

- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to assess therapeutic potential.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with target proteins .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.